Bis(4-nitrophenyl) carbonate

Catalog No.
S573436
CAS No.
5070-13-3
M.F
C13H8N2O7
M. Wt
304.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-nitrophenyl) carbonate

CAS Number

5070-13-3

Product Name

Bis(4-nitrophenyl) carbonate

IUPAC Name

bis(4-nitrophenyl) carbonate

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C13H8N2O7/c16-13(21-11-5-1-9(2-6-11)14(17)18)22-12-7-3-10(4-8-12)15(19)20/h1-8H

InChI Key

ACBQROXDOHKANW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

Carbonic Acid Bis(4-nitrophenyl) Ester; 4,4’-Dinitrodiphenyl Carbonate; Bis(p-nitrophenyl) Carbonate; Di-4-nitrophenyl Carbonate; Di-p-nitrophenyl Carbonate; NSC 1730; p,p’-Dinitrodiphenylcarbonate;

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Preparation of Symmetrical and Unsymmetrical Urea

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of symmetrical and unsymmetrical urea . Ureas have a wide range of applications in medicinal chemistry and materials science.

Methods of Application: The exact methods of application can vary depending on the specific urea being synthesized. Generally, the reaction involves the nucleophilic attack of an amine on the carbonyl carbon of Bis(4-nitrophenyl) carbonate .

Results or Outcomes: The outcome of this application is the successful synthesis of symmetrical and unsymmetrical ureas .

Peptide Coupling Reagent

Specific Scientific Field: This application is relevant to the field of Biochemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate acts as a peptide coupling reagent . It is used in the formation of peptide bonds, which are crucial in the synthesis of proteins.

Methods of Application: In peptide synthesis, Bis(4-nitrophenyl) carbonate is used to activate the carboxyl group of one amino acid, making it more susceptible to attack by the amino group of another amino acid .

Results or Outcomes: The result of this application is the formation of peptide bonds, leading to the synthesis of peptides or proteins .

Preparation of Carbamate Linked Cytosines

Specific Scientific Field: This application is part of Medicinal Chemistry .

Methods of Application: The carbamate linkage is formed by the reaction of an amine group in cytosine with Bis(4-nitrophenyl) carbonate .

Results or Outcomes: The outcome of this application is the synthesis of carbamate linked cytosines, which can be used in further medicinal chemistry research .

Preparation of Activated 4-Nitrophenyl Esters of N-Protected Amino Acids

Specific Scientific Field: This application is relevant to the field of Biochemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used as a reagent for the preparation of activated 4-nitrophenyl esters of N-protected amino acids . These esters are important intermediates in peptide synthesis.

Methods of Application: The preparation involves the reaction of an N-protected amino acid with Bis(4-nitrophenyl) carbonate, resulting in the formation of an activated ester .

Results or Outcomes: The outcome of this application is the successful synthesis of activated 4-nitrophenyl esters of N-protected amino acids .

Synthesis of 4-Nitrophenyl Active Esters of Amino Acids

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Bis(4-nitrophenyl) carbonate is used in the synthesis of 4-nitrophenyl active esters of amino acids . These active esters are useful in peptide synthesis.

Methods of Application: The synthesis involves the reaction of an amino acid with Bis(4-nitrophenyl) carbonate, leading to the formation of a 4-nitrophenyl active ester .

Results or Outcomes: The result of this application is the successful synthesis of 4-nitrophenyl active esters of amino acids .

Bis(4-nitrophenyl) carbonate is an organic compound with the molecular formula C₁₃H₈N₂O₇ and a molecular weight of 304.21 g/mol. It is characterized by two 4-nitrophenyl groups attached to a carbonate moiety. This compound appears as a solid at room temperature and is soluble in organic solvents such as dichloromethane. Its structure consists of two nitro-substituted aromatic rings, which contribute to its reactivity and biological activity.

, primarily involving nucleophilic substitutions. Key reactions include:

  • Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the formation of 4-nitrophenol and carbon dioxide. The kinetics of this reaction have been studied in different solvent mixtures, indicating a pH-independent hydrolysis mechanism .
  • Aminolysis: This reaction involves the substitution of the carbonate group by amines, producing corresponding amides. The kinetics and mechanisms of this process have been extensively analyzed, revealing first-order kinetics with respect to the amine concentration .
  • Phenolysis: Under conditions where phenol is in excess, bis(4-nitrophenyl) carbonate reacts to form phenolic derivatives, following pseudo-first-order kinetics .

Bis(4-nitrophenyl) carbonate exhibits significant biological activity, particularly as a reagent in peptide synthesis. Its nitro groups contribute to its ability to act as an electrophile, making it useful in various biochemical applications. Studies indicate that it can interact with amino acids and peptides, facilitating the formation of peptide bonds .

The synthesis of bis(4-nitrophenyl) carbonate can be achieved through several methods:

  • Direct Reaction: Reacting 4-nitrophenol with phosgene or its derivatives in the presence of a base can yield bis(4-nitrophenyl) carbonate.
  • Using Carbonate Sources: The compound can also be synthesized from carbonate sources such as sodium carbonate or potassium carbonate under controlled conditions with 4-nitrophenol .
  • Reagent-Assisted Synthesis: Employing reagents like 4-(dimethylamino)pyridine can enhance yields during the synthesis process by facilitating nucleophilic attack on the carbonate .

Bis(4-nitrophenyl) carbonate finds applications in various fields:

  • Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis due to its ability to activate carboxylic acids.
  • Chemical Research: As a reagent, it serves in studies involving nucleophilic substitutions and mechanistic investigations of organic reactions.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activity.

Interaction studies involving bis(4-nitrophenyl) carbonate focus on its reactivity with nucleophiles such as amines and phenols. These studies help elucidate the mechanisms behind its chemical behavior and biological effects. Kinetic analyses have shown that the rate of reaction varies significantly depending on the nature of the nucleophile and solvent conditions .

Several compounds share structural similarities with bis(4-nitrophenyl) carbonate, including:

  • Bis(2,4-dinitrophenyl) carbonate: Similar in structure but with different nitro substituents, influencing its reactivity and solubility.
  • S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonate: Contains sulfur in place of oxygen in the carbonate group, affecting its chemical properties and reactivity profiles.
  • Phenyl carbonate derivatives: Various phenolic derivatives exhibit similar reactivity patterns but differ in their substituents.

Comparison Table

CompoundStructural FeaturesKey Differences
Bis(4-nitrophenyl) carbonateTwo 4-nitrophenyl groupsUnique reactivity with amines
Bis(2,4-dinitrophenyl) carbonateTwo dinitrophenyl groupsIncreased electron-withdrawing effect
S-(4-nitrophenyl) O-(4-nitrophenyl) thiocarbonateContains sulfur instead of oxygenDifferent nucleophilic properties
Phenyl carbonate derivativesVarying substituents on phenolDiverse applications based on substituents

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5070-13-3

Wikipedia

Bis(4-nitrophenyl) carbonate

Dates

Modify: 2023-08-15

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